molecular formula C26H22FN3O B2550422 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847396-04-7

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Katalognummer: B2550422
CAS-Nummer: 847396-04-7
Molekulargewicht: 411.48
InChI-Schlüssel: ZAOMIHFZLGEVDJ-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a novel chemical entity designed for neuroscience research and drug discovery, particularly in the study of GABA-A receptor function. This compound belongs to a class of 2-phenyl-1H-benzo[d]imidazole derivatives that have been identified as promising templates for developing metabolically robust positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subpopulation . The structural core of this molecule, featuring a benzimidazole moiety linked to a fluorophenyl-pyrrolidinone system, acts as a bioisostere for imidazo[1,2-a]pyridine-based GABA-A receptor ligands such as zolpidem, but with potentially enhanced metabolic stability and reduced hepatotoxicity risk . The specific incorporation of the cinnamyl group at the 1-position of the benzimidazole ring represents a strategic molecular modification aimed at exploring structure-activity relationships around the N-1 substitution site, which may influence both binding affinity and pharmacokinetic properties. Research applications for this compound include investigation as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors, mechanistic studies of allosteric modulation at the α1/γ2 interface, target validation for neurological disorders involving basal ganglia dysfunction, and structural biology studies to elucidate novel binding modes within the GABA-A receptor complex . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O/c27-21-12-4-6-14-23(21)30-18-20(17-25(30)31)26-28-22-13-5-7-15-24(22)29(26)16-8-11-19-9-2-1-3-10-19/h1-15,20H,16-18H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOMIHFZLGEVDJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant anticancer properties. Preliminary studies have shown that (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one may inhibit tumor cell proliferation. For instance, studies on various cancer cell lines demonstrated cytotoxic effects with IC50 values indicating the compound's potential as a lead for developing new anticancer agents.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound interferes with signaling pathways involved in cell growth and survival, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

The structural characteristics of the compound imply potential anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Further studies are required to elucidate these mechanisms and confirm efficacy in vivo.

Antimicrobial Properties

Similar compounds have shown efficacy against various bacterial strains, suggesting that (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one may also possess antimicrobial activity. Investigating this aspect could lead to the development of new antimicrobial agents .

Case Studies

Several case studies have explored the applications of compounds similar to (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one:

Case Study 1: Anticancer Evaluation

A study evaluated a series of benzimidazole derivatives for their anticancer properties, revealing that modifications in substituents significantly affected their cytotoxicity against various cancer cell lines. The findings suggest that structural optimization can enhance therapeutic efficacy .

Case Study 2: Anti-inflammatory Research

Another investigation focused on compounds with benzimidazole structures demonstrated promising anti-inflammatory activities through modulation of cytokine production in vitro. This study supports the hypothesis that (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one could exhibit similar effects, warranting further exploration .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole Substitutions

  • 5-Fluoro-benzimidazole derivatives: highlights a compound with a 5-fluoro substitution on the benzimidazole ring (1-(3,5-dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one), which exhibited superior cytotoxicity against A549 lung cancer cells (IC₅₀ = 1.2 µM). This suggests fluorination enhances bioactivity compared to non-fluorinated analogs .
  • Methyl-substituted benzimidazole : Compound 22a (4-(5-methyl-1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one) showed moderate activity, indicating alkyl groups may reduce potency compared to halogenated derivatives .

Aromatic Group Modifications

  • 2-Fluorophenyl vs. 2-Hydroxyphenyl : The target compound’s 2-fluorophenyl group contrasts with hydroxylated analogs (e.g., 21a and 21b in ). Hydroxyl groups improve solubility but may reduce metabolic stability, whereas fluorine enhances lipophilicity and bioavailability .
  • Cinnamyl vs.

Physicochemical Properties

Compound Structure Substituents (Benzimidazole/Aromatic) Melting Point (°C) Solubility Trends Reference
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-benzimidazol-2-yl)pyrrolidin-2-one 5-Fluoro, 3,5-dichloro-2-hydroxyphenyl 231–232 Moderate (polar groups)
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) Unsubstituted benzimidazole, 2-hydroxyphenyl 214–215 High (hydroxyl group)
4-(1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one 4-Fluorobenzyl, 2-methylphenyl Not reported Low (lipophilic groups)
1-(4-Fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one 2-Phenoxyethyl, 4-fluorophenyl Not reported Moderate (ether linkage)

Key Observations :

  • Fluorinated aromatic groups (e.g., 2-fluorophenyl) generally improve membrane permeability and target binding compared to hydroxylated analogs .
  • Bulky substituents like cinnamyl may reduce solubility but enhance receptor interaction specificity .

Anticancer Activity

  • A549 Lung Cancer: The 5-fluoro-benzimidazole analog () showed the highest cytotoxicity (IC₅₀ = 1.2 µM), outperforming non-fluorinated derivatives (e.g., 21a and 21b with IC₅₀ > 10 µM) .
  • Colon Cancer: Thiazolidinone-benzimidazole hybrids (e.g., compound 5a in ) demonstrated anti-colon cancer activity, suggesting the benzimidazole-pyrrolidinone scaffold is versatile for oncology applications .

Other Activities

  • Chemical Stability : Compounds with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit enhanced stability under physiological conditions compared to hydroxylated analogs .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one, and how are critical intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. The cinnamyl group (E-configuration) is introduced via nucleophilic substitution or coupling reactions under controlled conditions (e.g., Pd-catalyzed cross-coupling). The pyrrolidin-2-one ring is formed via cyclization, often using reagents like POCl₃ or BF₃·Et₂O. Key purification steps include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/dichloromethane. Monitoring via TLC and intermediate characterization by 1H^1H-NMR ensures reaction progress .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and stereochemistry. NOESY experiments confirm the E-configuration of the cinnamyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, if single crystals are obtained .
  • Elemental Analysis : Confirms purity (>95%) by matching calculated vs. experimental C, H, N, and F percentages .

Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing fluorine atom increases lipophilicity (logP) and metabolic stability. Assess via:
  • HPLC : Measure retention time (C18 column, acetonitrile/water gradient) to estimate logP.
  • Thermogravimetric Analysis (TGA) : Determine melting point and thermal stability.
  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) and DMSO .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across multiple concentrations to distinguish specific activity from cytotoxicity .
  • Orthogonal Assays : Compare results from agar diffusion (antimicrobial) and MTT (cytotoxicity) assays.
  • Metabolomic Profiling : Use LC-MS to identify metabolite interference or off-target effects .

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors like kinase or GPCRs based on structural analogs (e.g., benzimidazole-containing kinase inhibitors) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields. Validate poses via MD simulations (NAMD/GROMACS) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinity .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer :
  • Abiotic Degradation : Conduct hydrolysis/photolysis studies under controlled pH and UV light. Monitor via HPLC-MS .
  • Biotic Degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation.
  • Ecotoxicity : Test on model organisms (Daphnia magna, zebrafish) using OECD guidelines .

Q. How can researchers optimize the stereoselective synthesis of the E-cinnamyl configuration?

  • Methodological Answer :
  • Catalytic Control : Use chiral ligands (e.g., BINAP) in asymmetric Heck reactions.
  • Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity (e.g., DMF vs. THF) to favor E-isomer formation.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction intermediates .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueParametersApplication ExampleReference
1H^1H-NMRδ 7.8–8.2 (aromatic H), δ 6.5–7.2 (E-cinnamyl H)Assign substituent positions
X-rayCrystallographic R-factor < 0.05Confirm E-configuration and bond angles
HRMSm/z 456.1845 [M+H]⁺Validate molecular formula

Q. Table 2. Biological Assay Conditions for Activity Validation

Assay TypeProtocolKey MetricsReference
AntimicrobialAgar dilution (MIC: 2–64 µg/mL)Zone of inhibition ≥ 15 mm
CytotoxicityMTT assay (IC₅₀: 48 h incubation)Cell viability ≤ 50%
DockingGlide SP/XP scoring (ΔG < -8 kcal/mol)Binding pose validation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.